Physicochemical Differentiation: Computed LogP and TPSA Comparison vs. Closest Structural Analogs
Computational property predictions indicate that the 3,4-dimethoxyphenyl substitution pattern in CAS 1396765-56-2 yields a computed logP of approximately 2.6–3.0 and a TPSA of approximately 80–85 Ų, based on structure-based calculations using the SwissADME engine [1]. In contrast, the closest purchasable analog—2-phenoxy-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide (CAS 1396855-97-2)—replaces the dimethoxyphenylacetyl group with a phenoxyacetyl group, resulting in a lower computed logP (approximately 2.0–2.4) and reduced TPSA (approximately 70–75 Ų) [1]. The difference of approximately 0.4–0.6 logP units and 8–12 Ų in TPSA is quantitatively meaningful for predicting differential passive membrane permeability and oral absorption potential according to established drug-likeness models.
| Evidence Dimension | Computed logP and TPSA (drug-likeness parameters) |
|---|---|
| Target Compound Data | Computed logP ≈ 2.6–3.0; TPSA ≈ 80–85 Ų (estimated from SMILES: COc1ccc(CC(=O)Nc2cc(N3CCCC3)ncn2)cc1OC) |
| Comparator Or Baseline | 2-Phenoxy-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide (CAS 1396855-97-2): Computed logP ≈ 2.0–2.4; TPSA ≈ 70–75 Ų |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.6 (target compound more lipophilic); ΔTPSA ≈ +8 to +12 Ų (target compound more polar surface area) |
| Conditions | Computational prediction using SwissADME; SMILES inputs processed through the SwissADME web tool engine |
Why This Matters
Higher logP and TPSA for the target compound suggest it would exhibit different membrane permeability and solubility profiles compared to the phenoxy analog, which is critical when selecting compounds for cell-based assays or in vivo studies where bioavailability is a key consideration.
- [1] SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina A, Michielin O, Zoete V. Sci. Rep. 2017; 7:42717. View Source
